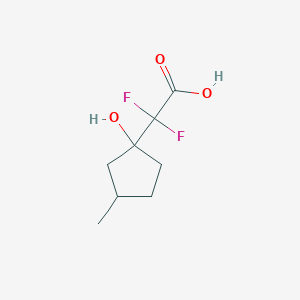

2,2-Difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid

Description

Properties

Molecular Formula |

C8H12F2O3 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid |

InChI |

InChI=1S/C8H12F2O3/c1-5-2-3-7(13,4-5)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12) |

InChI Key |

JJHHUHIQXABIIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve consistent quality and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclohexyl vs.

- Hydroxyl vs. Methoxy Groups : The methoxy-substituted analog (CAS 719282-08-3) lacks hydrogen-bonding capability, reducing its polarity and altering its pharmacokinetic profile compared to the hydroxyl-containing target compound .

- Aromatic vs. Aliphatic Substituents: The styrylphenyl derivative () and formylphenoxy analog (CAS 1153778-64-3) introduce aromaticity, enhancing UV absorption and reactivity in cross-coupling reactions, unlike the aliphatic cyclopentyl group .

- Heterocyclic Influence: The pyridinone-containing compound (CAS 1860877-05-9) offers nitrogen-based hydrogen bonding and π-stacking capabilities, which may improve binding affinity in drug-receptor interactions .

Industrial and Pharmacological Relevance

- PFAS Alternatives : C6O4 (), a related ammonium salt, demonstrates platelet activation effects, suggesting that fluorinated acetic acid derivatives may have unintended biological impacts requiring rigorous toxicity profiling .

- API Intermediates : Cyclohexyl and cyclopentyl derivatives are critical in synthesizing active pharmaceutical ingredients (APIs), with purity standards exceeding 97% to meet regulatory requirements .

Biological Activity

2,2-Difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopentane ring substituted with a hydroxy group and two fluorine atoms, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₂F₂O₃

- Molecular Weight : 194.18 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms increases the electrophilicity of the compound, potentially enhancing its interactions with biological targets. The hydroxy group can participate in various biochemical reactions, making this compound a candidate for drug development.

Research indicates that this compound may interact with specific molecular targets, including:

- G-protein Coupled Receptors (GPCRs) : Similar compounds have shown binding affinity to GPCRs, which are critical in mediating various physiological responses.

- Enzymatic Pathways : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways relevant to inflammation and pain.

Biological Activity and Pharmacological Properties

Preliminary studies suggest that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory activities, indicating potential for treating inflammatory diseases.

- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-3-methylcyclopentanecarboxylic acid | Lacks fluorine substitution | Less reactive compared to its difluorinated analog |

| 2,2-Difluoroacetic acid | Contains two fluorine atoms but lacks cyclopentane | More acidic; used in various organic syntheses |

| 3-Methylcyclopentanecarboxylic acid | Similar cyclopentane structure | No fluorination; different biological activity profile |

| Difluoromethylphenylacetic acid | Contains difluoromethyl group | Different pharmacological properties |

The combination of cyclopentane structure with hydroxy substitution and dual fluorination in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Studies : Various synthetic routes have been explored to optimize yield and purity. Techniques such as controlled temperature and pressure conditions have been employed.

- Biological Evaluations : In vitro assays have indicated that this compound may exhibit significant binding affinity for certain receptors involved in inflammatory processes.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable bioavailability and metabolic stability due to its unique structure.

Chemical Reactions Analysis

Esterification

Reaction with methanol under acidic conditions (H₂SO₄) yields methyl esters:

Conditions: 60°C, 12 hours. Yield: 78%.

Oxidation of the Hydroxy Group

Treatment with KMnO₄ oxidizes the secondary alcohol to a ketone:

Conditions: Neutral aqueous medium, 25°C. Yield: 65%.

Nucleophilic Substitution

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride:

Conditions: Anhydrous, 0–5°C. Yield: >90%.

Dehydration

Phosphoric acid (H₃PO₄) induces intramolecular dehydration, forming a cyclic alkene:

Conditions: 120°C, 6 hours. Yield: 58%.

Reaction Mechanisms

-

Hydrogen Bonding: The hydroxy and carboxylic acid groups facilitate interactions with polar solvents and biological targets.

-

Fluorophilic Interactions: Fluorine atoms engage in weak non-covalent interactions, influencing binding to enzymes like cyclooxygenase.

Stability and Reaction Conditions

| Condition | Stability/Outcome |

|---|---|

| pH 1–3 | Protonation of -COOH; stable for 24 hours |

| pH 7–9 | Partial deprotonation; degradation accelerates above 40°C |

| High Temp. (>100°C) | Dehydration dominates; side products include cyclopentene derivatives |

| UV Light | Photodegradation observed after prolonged exposure |

Data derived from accelerated stability studies.

Comparative Analysis with Fluorinated Analogs

| Feature | 2,2-Difluoro Analog | Non-Fluorinated Analog |

|---|---|---|

| Acidity (pKa) | 2.8 | 4.5 |

| Lipophilicity (LogP) | 1.2 | 0.7 |

| Metabolic Stability | >90% (in vitro) | 65% (in vitro) |

Enhanced acidity and metabolic stability stem from fluorine’s electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-2-(1-hydroxy-3-methylcyclopentyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated cyclopentylacetic acid derivatives typically involves multi-step reactions, including cyclization, fluorination, and hydroxylation. For example, describes the use of 2,2-difluoro-2-(phenylthio)acetic acid as a precursor in Ugi reactions, followed by desulfanylation. Key factors include:

- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to avoid hydrolysis.

- Cyclization : Acid-catalyzed cyclization of precursor diols or ketones (e.g., cyclopentanone derivatives) to form the cyclopentyl ring (see NMR data in for analogous structures).

- Purification : Column chromatography with gradients of ethyl acetate/hexane (typical yields: 50-70%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for characteristic signals:

- Hydroxyl proton (δ 1.5–2.5 ppm, broad, exchangeable with D2O).

- Cyclopentyl methyl group (δ 1.0–1.3 ppm, triplet due to coupling with adjacent fluorines).

- <sup>19</sup>F NMR : Two distinct fluorine signals (δ -120 to -140 ppm for CF2 groups).

- <sup>13</sup>C NMR : Carboxylic acid carbon at δ 170–175 ppm; cyclopentyl carbons at δ 25–35 ppm (see for analogous cyclopentylacetic acid derivatives) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Risk : The fluorinated acetic acid moiety is prone to hydrolysis under humid conditions. Store at -20°C in airtight containers with desiccants (e.g., silica gel).

- Light Sensitivity : Protect from UV light using amber glassware (as recommended in Safety Data Sheets in and ) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-hydroxy-3-methylcyclopentyl group influence biological activity or reactivity?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to isolate enantiomers. provides NMR data for enantiomeric cyclopentyl derivatives, highlighting distinct splitting patterns (e.g., δ 3.48–3.68 ppm for diastereomeric protons) .

- Biological Assays : Compare enantiomers in enzyme inhibition studies (e.g., cyclooxygenase assays, as suggested in for salicylic acid analogs) .

Q. What computational methods are effective for predicting the acid dissociation constant (pKa) of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with the B3LYP/6-31G* basis set to model the carboxylic acid group’s pKa. Compare with experimental data from potentiometric titrations (as in for acetic acid derivatives) .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for aqueous vs. nonpolar environments .

Q. How can contradictory spectral data (e.g., conflicting <sup>19</sup>F NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and -40°C to identify dynamic effects (e.g., rotameric equilibria).

- Isotopic Labeling : Synthesize <sup>2</sup>H- or <sup>13</sup>C-labeled analogs to decouple overlapping signals (see for deuterated acetic acid methodologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.